Cas no 162100-95-0 (6-Fluoro-5-methyl-1H-indole)
6-Fluoro-5-methyl-1H-indole Chemical and Physical Properties
Names and Identifiers
-
- 6-fluoro-5-methyl-1H-Indole
- 6-Fluoro-5-methyl 1H-indole
- 6-FLUORO-5-METHYLINDOLE
- AC1MCOPC
- ANW-70057
- CTK7B8326
- PC8302
- SureCN187774
- 5-Methyl-6-fluoro indole
- 1H-Indole,6-fluoro-5-methyl-(9CI)
- 1H-INDOLE, 6-FLUORO-5-METHYL-
- 5-Methyl-6-fluoroindole
- RCLYGQSMHKSQCL-UHFFFAOYSA-N
- SBB086633
- SB15223
- AK100635
- ST24024395
- Z2755724957
- DB-108117
- MFCD03094489
- DS-3577
- DTXSID00379127
- 6-fluoro-5-methyl indole
- CS-W022499
- AKOS006220757
- Z1203748049
- 162100-95-0
- P10246
- SCHEMBL187774
- EN300-366781
- 6-Fluoro-5-methyl-1H-indole
-
- MDL: MFCD03094489
- Inchi: 1S/C9H8FN/c1-6-4-7-2-3-11-9(7)5-8(6)10/h2-5,11H,1H3
- InChI Key: RCLYGQSMHKSQCL-UHFFFAOYSA-N
- SMILES: FC1=CC2=C(C=CN2)C=C1C
Computed Properties
- Exact Mass: 149.064077422g/mol
- Monoisotopic Mass: 149.064077422g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 15.8
- XLogP3: 2.5
6-Fluoro-5-methyl-1H-indole Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Storage Condition:Sealed in dry,Room Temperature
6-Fluoro-5-methyl-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 221058-1g |
6-Fluoro-5-methyl-1H-indole |
162100-95-0 | 95% | 1g |
£218.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AA871-50mg |
6-Fluoro-5-methyl-1H-indole |
162100-95-0 | 98% | 50mg |
292.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AA871-200mg |
6-Fluoro-5-methyl-1H-indole |
162100-95-0 | 98% | 200mg |
735.0CNY | 2021-08-04 | |
| TRC | F600203-1mg |
6-Fluoro-5-methyl-1H-indole |
162100-95-0 | 1mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F600203-2mg |
6-Fluoro-5-methyl-1H-indole |
162100-95-0 | 2mg |
$ 65.00 | 2022-06-04 | ||
| TRC | F600203-10mg |
6-Fluoro-5-methyl-1H-indole |
162100-95-0 | 10mg |
$ 95.00 | 2022-06-04 | ||
| Chemenu | CM127713-1g |
6-fluoro-5-methyl-1H-indole |
162100-95-0 | 95%+ | 1g |
$247 | 2021-08-05 | |
| Chemenu | CM127713-5g |
6-fluoro-5-methyl-1H-indole |
162100-95-0 | 95%+ | 5g |
$695 | 2021-08-05 | |
| Chemenu | CM127713-10g |
6-fluoro-5-methyl-1H-indole |
162100-95-0 | 95%+ | 10g |
$1158 | 2021-08-05 | |
| Alichem | A199003815-250mg |
5-Methyl-6-fluoroindole |
162100-95-0 | 98% | 250mg |
$748.00 | 2022-04-02 |
6-Fluoro-5-methyl-1H-indole Related Literature
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
Additional information on 6-Fluoro-5-methyl-1H-indole
Professional Introduction to 6-Fluoro-5-methyl-1H-indole (CAS No. 162100-95-0)
6-Fluoro-5-methyl-1H-indole, identified by its Chemical Abstracts Service (CAS) number CAS No. 162100-95-0, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the indole family, a class of molecules known for their diverse biological activities and pharmaceutical applications. The presence of both a fluoro substituent and a methyl group on the indole ring imparts unique electronic and steric properties, making it a valuable scaffold for the development of novel therapeutic agents.
The structural features of 6-Fluoro-5-methyl-1H-indole contribute to its potential as a building block in drug discovery. The fluorine atom, in particular, is a well-known pharmacophore that can enhance metabolic stability, binding affinity, and oral bioavailability of drug candidates. This property has been extensively studied in the context of developing small molecule inhibitors and agonists for various biological targets. The methyl group, on the other hand, can influence the conformational flexibility of the molecule, affecting its interactions with biological receptors.
In recent years, there has been a surge in research focused on indole derivatives due to their broad spectrum of biological activities. Studies have demonstrated that indole-based compounds exhibit properties such as anti-inflammatory, antimicrobial, antitumor, and neuroprotective effects. Among these derivatives, 6-Fluoro-5-methyl-1H-indole has shown promise in several preclinical studies. For instance, research indicates that this compound may interact with specific enzymes and receptors involved in cancer progression, potentially making it a candidate for developing targeted therapies.
The fluorine-substituted indoles have been particularly investigated for their role in modulating signaling pathways associated with chronic diseases. A notable area of interest is their potential application in oncology. Preclinical data suggests that compounds like 6-Fluoro-5-methyl-1H-indole can inhibit the activity of kinases and other enzymes that are overexpressed in tumor cells. Additionally, the ability of fluorine to participate in hydrogen bonding and π-stacking interactions may enhance the binding affinity of these molecules to their target proteins.
Another significant aspect of 6-Fluoro-5-methyl-1H-indole is its synthetic accessibility. The indole core can be readily functionalized through various chemical transformations, allowing for the rapid diversification of its structural analogs. This flexibility is crucial for medicinal chemists who need to optimize lead compounds for efficacy and safety. The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors, such as tryptophan or indole derivatives.
The pharmacokinetic properties of 6-Fluoro-5-methyl-1H-indole are also subjects of interest. Studies have shown that fluorinated indoles can exhibit favorable pharmacokinetic profiles, including improved solubility and reduced clearance rates. These characteristics are essential for developing drugs that can achieve therapeutic concentrations in vivo while minimizing side effects. Furthermore, the metabolic stability imparted by the fluorine atom can extend the half-life of the compound, allowing for less frequent dosing.
In conclusion, 6-Fluoro-5-methyl-1H-indole (CAS No. 162100-95-0) represents a promising scaffold for pharmaceutical development due to its unique structural features and demonstrated biological activities. Its potential applications in oncology and other therapeutic areas make it a compound of significant interest to researchers in medicinal chemistry and drug discovery. As our understanding of its pharmacological properties continues to evolve, it is likely that this molecule will play an increasingly important role in the development of next-generation therapeutics.
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